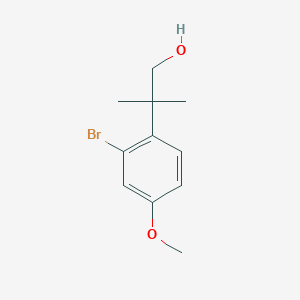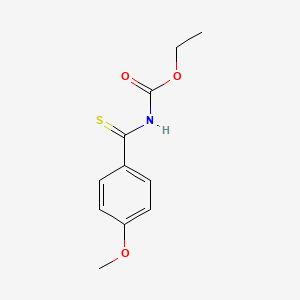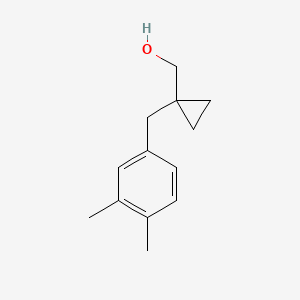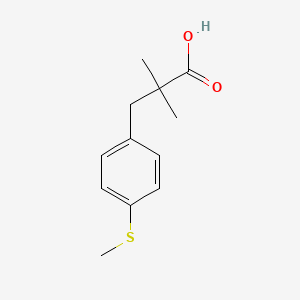
2,2-Dimethyl-3-(4-(methylthio)phenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-(4-(methylthio)phenyl)propanoic acid is an organic compound with the molecular formula C12H16O2S. This compound is characterized by the presence of a methylthio group attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(4-(methylthio)phenyl)propanoic acid typically involves the reaction of 4-(methylthio)benzaldehyde with isobutyric acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2-Dimethyl-3-(4-(methylthio)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as nonalcoholic fatty liver disease (NAFLD) and liver fibrosis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 2,2-Dimethyl-3-(4-(methylthio)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as a dual peroxisome proliferator-activated receptor (PPAR) α/δ agonist, which plays a role in regulating lipid metabolism and glucose homeostasis . This interaction helps in reducing bile acid synthesis and improving insulin sensitivity.
相似化合物的比较
- 4-(Methylthio)benzenepropanoic acid
- 2-(4-Methylphenyl)propanoic acid
- Elafibranor (GFT505)
Comparison: 2,2-Dimethyl-3-(4-(methylthio)phenyl)propanoic acid is unique due to its dual PPAR α/δ agonist activity, which is not commonly found in similar compounds. This makes it particularly valuable in the treatment of metabolic disorders such as NAFLD and liver fibrosis.
属性
分子式 |
C12H16O2S |
|---|---|
分子量 |
224.32 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-(4-methylsulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O2S/c1-12(2,11(13)14)8-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H,13,14) |
InChI 键 |
KENJUOIQYRILHY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CC=C(C=C1)SC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-hydroxy-N-[(4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13589253.png)
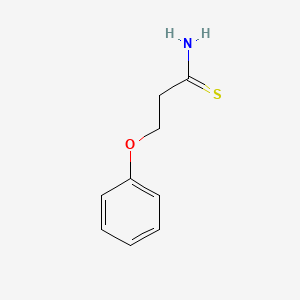
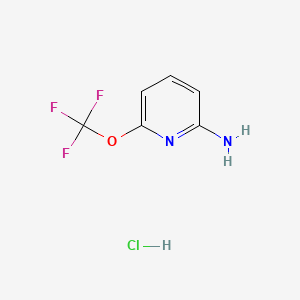
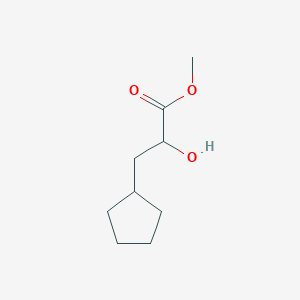
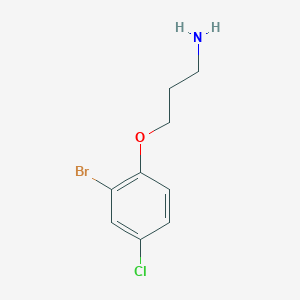
![1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol](/img/structure/B13589270.png)
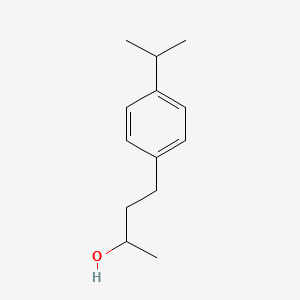
![3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole](/img/structure/B13589286.png)
